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Introduction

The accurate prediction of protein-ligand binding affinity is a cornerstone of modern drug

discovery, enabling the rapid screening of potential therapeutic compounds. The TUNA (Target-

aware Unified Network for Affinity) model represents a significant advancement in this field,

offering a deep learning framework that integrates multiple data modalities to predict binding

affinity with high accuracy.[1] Unlike traditional methods that may rely solely on protein

sequences or rigid structural information, TUNA leverages global protein sequences, localized

binding pocket representations, and comprehensive ligand features from both SMILES strings

and molecular graphs.[1] This multi-modal approach allows TUNA to remain competitive with

structure-based methods while offering broader applicability, especially for proteins without

experimentally determined structures.[1] Its interpretable cross-modal attention mechanism

further enhances its utility by enabling the inference of potential binding sites, providing crucial

insights for drug development professionals.[1]

A distinct unified multimodal model, also named TUNA, exists for joint visual understanding and

generation. This document focuses exclusively on the TUNA model designed for protein-ligand

binding affinity prediction relevant to drug development.[2][3][4]

I. Model Architecture and Data Flow
The TUNA architecture is designed to process and integrate diverse biological data types

through specialized feature extraction modules before fusing them for the final affinity

prediction.
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Core Components:

Protein Feature Extraction: Utilizes embeddings from pre-trained protein sequence models to

capture global features.

Pocket Feature Extraction: Employs a pre-trained model (ESM2) specifically fine-tuned on

pocket-derived sequences to encode the local binding site environment.[1][5]

Ligand Feature Extraction: A dual-stream module captures both symbolic and structural

information from the ligand. One stream uses a Chemformer to encode the SMILES string,

while the other uses a graph diffusion model to represent the 2D molecular graph.[1][5]

Feature Fusion and Output: The various feature representations are integrated through an

output module that leverages cross-modal attention to predict the final binding affinity score.

[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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